molecular formula C8H8O6 B14318526 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid CAS No. 105597-81-7

2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid

Cat. No.: B14318526
CAS No.: 105597-81-7
M. Wt: 200.14 g/mol
InChI Key: XJJWQKGKHQTROG-UHFFFAOYSA-N
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Description

2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid is an organic compound with the molecular formula C10H12O6 It is a derivative of cyclohexadiene and contains two hydroxyl groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with appropriate reagents to introduce the hydroxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinones, cyclohexane derivatives, and substituted cyclohexadiene compounds.

Scientific Research Applications

2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.

    Industry: It is used in the production of pigments and dyes, such as pigment red 122 and pigment violet 19.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid involves its ability to undergo redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a potential antioxidant. This redox activity is crucial for its biological and chemical applications. The molecular targets and pathways involved in its action are still under investigation, but its ability to interact with reactive oxygen species is a key aspect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl and carboxylic acid groups on a cyclohexadiene ring.

Properties

IUPAC Name

2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h9-10H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJWQKGKHQTROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CC(=C1O)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715605
Record name 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105597-81-7
Record name 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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